molecular formula C8H13NO2 B1169070 1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI) CAS No. 115595-01-2

1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI)

Cat. No.: B1169070
CAS No.: 115595-01-2
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Description

1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI) is a chemical compound that belongs to the family of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom within the ring system. The 1-Azabicyclo[3.2.1]octane scaffold is central to many biologically active molecules, making it a significant target in synthetic organic chemistry.

Preparation Methods

The synthesis of 1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI) can be achieved through various methods. One common approach involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the necessary stereochemical information . This process often involves the use of chiral catalysts and reagents to ensure the correct stereochemistry is achieved. Another method includes the desymmetrization of achiral tropinone derivatives, which allows for the direct formation of the bicyclic structure .

Chemical Reactions Analysis

1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the bicyclic structure or the carboxylic acid functional group .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly those with biological activity. In biology and medicine, 1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI) is studied for its potential therapeutic properties, including its role as a precursor to various pharmaceuticals. Industrially, it is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals .

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI) involves its interaction with specific molecular targets and pathways within biological systems. The nitrogen atom within the bicyclic structure allows the compound to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI) is unique due to its specific bicyclic structure and the presence of a carboxylic acid functional group. Similar compounds include other tropane alkaloids, such as cocaine and atropine, which also feature a bicyclic structure with a nitrogen atom. the presence of the carboxylic acid group in 1-Azabicyclo[3.2.1]octane-6-carboxylicacid,exo-(9CI) distinguishes it from these other compounds, potentially leading to different chemical reactivity and biological activity .

Properties

IUPAC Name

1-azabicyclo[3.2.1]octane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-5-9-3-1-2-6(7)4-9/h6-7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGBUWJBMDGXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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